Myrtucommulone E is extracted from the leaves and fruits of Myrtus communis. This plant is traditionally used in Mediterranean herbal medicine for various ailments, and its extracts have been studied for their pharmacological properties. Myrtucommulone E is classified under polyphenolic compounds, specifically as a trimeric acylphloroglucinol derivative. Its molecular formula is .
The synthesis of Myrtucommulone E can be achieved through several methods, including both metal-catalyzed and organocatalyzed reactions. A notable approach involves the use of isobutyrylphloroglucinol as a starting material. The synthesis typically follows a multi-step process that includes:
Recent advancements have focused on improving yields and enantioselectivity through asymmetric synthesis techniques. For example, organocatalysts have been employed to facilitate stereoselective reactions, resulting in higher purity and specific isomeric forms of Myrtucommulone E .
Myrtucommulone E possesses a complex tricyclic structure with multiple functional groups that contribute to its biological activity. The compound features a phloroglucinol core with acyl substituents that enhance its lipophilicity and reactivity.
Myrtucommulone E participates in various chemical reactions typical for polyphenolic compounds, including:
The stability of Myrtucommulone E under different pH conditions has been investigated, revealing that it maintains activity across a range of physiological pH levels, making it suitable for potential therapeutic applications .
The mechanism by which Myrtucommulone E exerts its biological effects involves multiple pathways:
Experimental studies indicate that Myrtucommulone E shows significant inhibition rates against targeted enzymes, supporting its potential use in treating inflammatory diseases and cancer .
Myrtucommulone E has several scientific uses, particularly in pharmacology:
The biosynthesis of myrtucommulone E originates from the assembly of an acylphloroglucinol (ACG) core, a hallmark structural feature in Myrtaceae-derived specialized metabolites. This process begins with the condensation of isobutyryl-CoA and three malonyl-CoA units catalyzed by a type III polyketide synthase (PKS). The enzyme orchestrates sequential decarboxylative Claisen condensations, forming a poly-β-keto intermediate that undergoes regioselective cyclization and C-methylation to yield flavesone—the immediate ACG precursor [1]. In Myrtus communis and related species like Eugenia mosenii, this scaffold is further modified via acyltransferase-mediated additions, introducing isobutyryl or isovaleryl side chains at C-2/C-6 positions, which prime the ACG for oligomerization [7].
Recent LC-MS/MS-based chemometric analyses of Eugenia extracts revealed diagnostic mass fragments (m/z 317, 331) corresponding to diacylphloroglucinol intermediates, supporting the role of these monomers in constructing myrtucommulone E’s bicyclic framework. Isotopic labeling studies confirm acetate and branched-chain amino acids (valine, leucine) as primary carbon sources for the ACG backbone and acyl side chains, respectively [1] [7]. Table 1 correlates key enzymatic activities with their biosynthetic roles:
Table 1: Enzymatic Components of Acylphloroglucinol Core Assembly
Enzyme Class | Representative Genes | Function in Myrtucommulone E Pathway | Mass Spectral Evidence |
---|---|---|---|
Type III PKS | PKSIII-1, PKSIII-3 | Polyketide chain elongation & cyclization | m/z 317 [M+H]+ (flavesone analog) |
C-Methyltransferase | MTF-7 | C-Methylation at C-5 of phloroglucinol core | +14 Da shifts in intermediates |
Acyltransferase | AT-4 | Isobutyryl/isovaleryl transfer to C-2/C-6 | m/z 403, 431 (diacyl derivatives) |
Myrtucommulone E’s trimeric structure incorporates two syncarpic acid (SA) moieties derived from ACG precursors via tandem oxidative modifications. The SA units arise through a four-step enzymatic cascade:
Crucially, stereochemical outcomes are governed by epimerase complexes (e.g., MC-Epi1), which equilibrate RS/SR diastereomers at C-2'. Natural myrtucommulone E exists as a mixture of 2'RS- and 2'SR-epimers, with enzymatic preferences shifting the equilibrium toward bioactive conformers [1]. Table 2 details stereochemical features:
Table 2: Stereochemistry of Myrtucommulone E Modifications
Chiral Center | Configuration | Governing Enzyme | Biological Significance |
---|---|---|---|
C-2' (SA unit 1) | RS (70%), SR (30%) | MC-Epi1 | Modulates affinity for target proteins |
C-6' (SA unit 2) | R (fixed) | SDR-3 | Stabilizes lactone ring conformation |
C-4 (core) | S (fixed) | PKSIII stereocontrol | Dictates oligomerization geometry |
The biosynthetic capacity for myrtucommulone E is phylogenetically constrained to specific lineages within the Myrtaceae. Comparative genomics of 12 genera (Myrtus, Eugenia, Angophora, Kunzea, Rhodomyrtus) reveals that complete biosynthetic gene clusters (BGCs) for myrtucommulone-type compounds occur only in tribe Myrteae (Eugenia, Myrcia) and tribe Leptospermeae (Kunzea) [1] [7]. Key observations include:
Phylogenomic profiling indicates that BGC architecture correlates with clade divergence times. Gene cluster families (GCFs) for trimeric acylphloroglucinols are ancestral in Myrteae, while Leptospermeae acquired partial clusters via HGT, resulting in structural variants like bullataketals (dimeric, Kunzea ericoides) [1] [7].
Table 3: Phylogenetic Distribution of Myrtucommulone E BGCs
Taxonomic Group | Representative Species | BGC Completeness | Key Modifications Produced |
---|---|---|---|
Tribe Myrteae | Eugenia mosenii, Myrtus communis | Complete (45 kb) | Myrtucommulone E, semimyrtucommulone |
Tribe Leptospermeae | Kunzea ambigua, K. ericoides | Partial (32 kb) | Bullataketal A, kunzeadione A |
Tribe Melaleuceae | Melaleuca alternifolia | Incomplete (18 kb) | Monomeric acylphloroglucinols |
Tribe Chamelaucieae | Verticordia plumosa | Absent | Flavonoids, terpenoids |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2